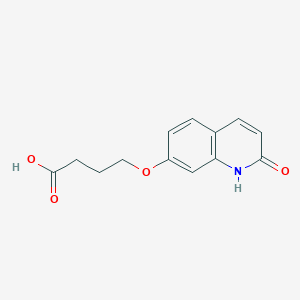

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)-

Description

Properties

CAS No. |

62969-59-9 |

|---|---|

Molecular Formula |

C13H13NO4 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

4-[(2-oxo-1H-quinolin-7-yl)oxy]butanoic acid |

InChI |

InChI=1S/C13H13NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3-6,8H,1-2,7H2,(H,14,15)(H,16,17) |

InChI Key |

UQCUKMDADXRDSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)OCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves several steps. One common method includes the reaction of 4-hydroxy-2-quinolones with butanoic acid derivatives under specific conditions . The reaction typically requires the presence of catalysts and specific solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinoline-Based Analogues

a) Butanoic acid, 4-[(1,2-dihydro-2-oxo-6-quinolinyl)oxy]-, 2-ethoxyethyl ester

- CAS : 68749-47-3

- Formula: C₁₇H₁₉NO₅

- Key Differences: Substituent Position: The quinoline oxygen is at position 6 (vs. 7 in the target compound), altering electronic distribution. Functional Group: This analogue is an ester (2-ethoxyethyl ester), whereas the target compound is a free carboxylic acid. Molecular Weight: Higher (317.34 g/mol) due to the ester group, impacting lipophilicity and metabolic stability .

b) Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy]-, 2-ethoxyethyl ester

- CAS : 68749-37-1

- Formula: C₁₇H₂₁NO₅

- Key Differences: Ring Saturation: The quinoline ring is partially hydrogenated (tetrahydro), increasing solubility but reducing aromatic conjugation. Applications: Such modifications are often explored to enhance bioavailability in drug candidates .

Heterocyclic Variants

a) Butanoic acid, 4-[(1,2-dihydro-2-oxo-3-propyl-6-quinoxalinyl)oxy]-

- CAS : 123225-18-3

- Formula : C₁₅H₁₈N₂O₄

- Key Differences: Heterocycle: Quinoxaline (two nitrogen atoms at positions 1 and 4) replaces quinoline, altering polarity and hydrogen-bonding capacity.

b) Butanoic acid, 4-[(2,3-dihydro-3,3-dimethyl-2-oxo-1H-indol-5-yl)oxy]-

- CAS : 72908-74-8

- Formula: C₁₄H₁₇NO₄

- Key Differences: Core Structure: Indole ring system (benzene fused to pyrrole) instead of quinoline, modifying π-π stacking interactions. Physical Properties: Predicted pKa = 4.59 and density = 1.209 g/cm³, comparable to the target compound but with higher steric bulk due to dimethyl groups .

Functional Group Variations

a) 4-(4-Chloro-2-methylphenoxy)butanoic acid

- CAS : 94-81-5

- Formula : C₁₀H₁₃ClO₃

- Key Differences: Aromatic Substituent: A chlorinated biphenyl ether replaces the quinoline system, simplifying the structure but reducing planar rigidity. Applications: Used as a herbicide (e.g., MCPB), demonstrating divergent biological roles compared to pharmaceutically relevant quinoline derivatives .

b) 4-Butanoyloxybutanoic acid

- CID : 57228923

- Formula : C₈H₁₄O₄

- Key Differences: Esterification: A linear butanoyloxy group replaces the heterocyclic moiety, resulting in a simpler, aliphatic structure with lower molecular weight (174.19 g/mol) .

Research Implications

- Pharmaceutical Development: The target compound’s free acid group and 7-quinolinyl substitution may favor ionic interactions in biological systems, unlike esterified analogues designed for prodrug strategies .

- Agrochemical vs. Pharmaceutical Use: Structural nuances (e.g., chlorophenoxy in MCPB vs. quinoline in brexpiprazole impurities) dictate application-specific optimization .

Biological Activity

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)-, also known as 4-[(2-oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic acid, is a compound characterized by its unique structural combination of butanoic acid and a quinoline derivative. Its molecular formula is with a molecular weight of approximately 247.25 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound features a quinoline ring linked through an ether bond to the butanoic acid moiety. This structural configuration is believed to contribute to its biological activity and chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| CAS Number | 62969-59-9 |

| Appearance | Solid (white to off-white) |

| Storage Condition | Refrigerator |

Biological Activities

Research indicates that butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Cardiovascular Effects : Interaction studies have revealed that this compound may influence pathways related to cardiovascular health. It has been noted as an impurity in Cilostazol, a drug used for treating intermittent claudication, leading researchers to explore its pharmacological effects in cardiovascular applications .

- Cell Signaling Modulation : The compound may interact with various biological targets, influencing cell signaling pathways and cellular proliferation. Such interactions could be pivotal in understanding its role in disease modulation.

Case Studies

Several studies have investigated the biological activity of related compounds and their mechanisms:

- Study on Quinoline Derivatives : A study published in Nature examined the effects of quinoline derivatives on Plasmodium falciparum, revealing that modifications in structure can significantly affect antimalarial activity . While this study did not directly test butanoic acid, it highlights the importance of structural features in biological activity.

- Pharmacological Screening : In vitro assays have shown that compounds similar to butanoic acid can inhibit specific enzymes related to inflammation and cell proliferation. For instance, quinoline-based compounds have been studied for their ability to inhibit cyclooxygenase enzymes .

The mechanisms through which butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting a potential mechanism for this compound .

- Receptor Interaction : The structural similarity to known receptor ligands indicates potential interactions with various receptors involved in cell signaling.

Comparison with Related Compounds

The following table compares butanoic acid with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Butanoic Acid | C4H8O2 | Simple carboxylic acid structure | Basic fatty acid structure |

| Cilostazol | C10H9ClN2O3S | Phosphodiesterase inhibitor | Specific for cardiovascular applications |

| Quinine | C20H24N2O2 | Alkaloid with antimalarial properties | Complex bicyclic structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.